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Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-fluorobenzyl bromide
(CAS No. 71916-82-0), a key halogenated building block in modern organic synthesis.

Designed for researchers, medicinal chemists, and drug development professionals, this

document delves into the compound's physicochemical properties, reliable synthetic routes,

core reactivity, and applications, with a particular focus on its role in the pharmaceutical

industry. The guide emphasizes the causality behind experimental choices, providing field-

proven insights into its handling, reaction mechanisms, and strategic deployment in the

synthesis of complex molecular architectures.

Introduction and Strategic Importance
4-Chloro-2-fluorobenzyl bromide, also known by its IUPAC name 1-(bromomethyl)-4-chloro-

2-fluorobenzene, is a trifunctionalized aromatic compound of significant interest to the synthetic

chemist. The strategic placement of three distinct halogen atoms—a reactive benzylic bromide,

a moderately activating ortho-fluorine, and a deactivating para-chlorine—creates a molecule

with nuanced reactivity and broad synthetic potential.
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The primary utility of this reagent lies in its function as a potent electrophile for introducing the

4-chloro-2-fluorobenzyl moiety into a target molecule. This structural motif is of particular

importance in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve

binding affinity through hydrogen bonding or dipolar interactions, and modulate the pKa of

nearby functional groups. The chlorine atom offers another point for potential modification or

can serve to occupy specific hydrophobic pockets in a biological target. The benzylic bromide

provides a reliable and reactive handle for C-C, C-N, C-O, and C-S bond formation, making it

an indispensable tool in drug discovery and agrochemical research.[1]

Physicochemical and Safety Data
Accurate physical and safety data are paramount for the effective and safe implementation of

any reagent in a laboratory setting. The key properties of 4-Chloro-2-fluorobenzyl bromide
are summarized below.

Physical & Chemical Properties
Property Value Source(s)

CAS Number 71916-82-0 [1][2][3]

Molecular Formula C₇H₅BrClF [1][2]

Molecular Weight 223.47 g/mol [1]

Appearance
Colorless to light orange/yellow

clear liquid
[1]

Boiling Point 98 °C at 15 mmHg [1]

Density 1.65 g/cm³ [1]

Refractive Index (n20/D) 1.57 [1]

Purity Typically ≥98% (GC) [1]

Synonyms

1-(Bromomethyl)-4-chloro-2-

fluorobenzene, α-Bromo-4-

chloro-2-fluorotoluene

[1][3]

Safety and Handling
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4-Chloro-2-fluorobenzyl bromide is a hazardous chemical that requires careful handling in a

controlled laboratory environment.

Hazard Identification: The compound is classified as corrosive and causes severe skin burns

and eye damage.[3] It is also a lachrymator, meaning it can cause irritation and tearing of the

eyes upon exposure.

Precautionary Measures:

Engineering Controls: Always handle this reagent inside a certified chemical fume hood to

avoid inhalation of vapors. Ensure that an eyewash station and safety shower are readily

accessible.

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face

shield.

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong bases, oxidizing agents, and amines. Recommended

storage temperature is between 2-8 °C.[1]

First Aid:

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while

removing contaminated clothing. Seek immediate medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including

under the eyelids. Seek immediate medical attention.

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek

immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.
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Synthesis and Characterization
The most logical and industrially scalable synthesis of 4-Chloro-2-fluorobenzyl bromide is via

the free-radical bromination of the corresponding toluene precursor, 4-chloro-2-fluorotoluene.

Synthetic Workflow
This reaction proceeds via a well-established free-radical chain mechanism, where a radical

initiator generates a bromine radical, which then abstracts a benzylic hydrogen. The resulting

benzylic radical is relatively stable due to resonance with the aromatic ring.

Starting Material

Reagents & Conditions

Product

4-Chloro-2-fluorotoluene

N-Bromosuccinimide (NBS)
Azobisisobutyronitrile (AIBN)

CCl₄, Reflux (Δ)

 Free-Radical
 Bromination 

4-Chloro-2-fluorobenzyl bromide

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-Chloro-2-fluorobenzyl bromide.

Representative Experimental Protocol
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The following protocol is based on the standard procedure for benzylic bromination of

analogous compounds, such as the synthesis of 2-fluoro-4-bromobenzyl bromide from 2-fluoro-

4-bromotoluene.[4]

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add

4-chloro-2-fluorotoluene (1.0 eq.).

Reagent Addition: Add a suitable solvent, such as carbon tetrachloride (CCl₄), followed by N-

bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator, such as

azobisisobutyronitrile (AIBN, ~0.05 eq.).

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for several hours.

The reaction progress can be monitored by GC or TLC by observing the consumption of the

starting material. The disappearance of the less dense NBS, which floats, and the

appearance of the denser succinimide, which sinks, is a common visual cue.

Workup: Once the reaction is complete, cool the mixture to room temperature. The

succinimide byproduct will precipitate and can be removed by filtration.

Purification: Wash the filtrate with water and brine to remove any remaining water-soluble

impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure. The crude product can be further purified

by vacuum distillation to yield pure 4-Chloro-2-fluorobenzyl bromide.

Predicted Spectroscopic Data
While a published spectrum for this specific compound is not readily available, its ¹H and ¹³C

NMR spectra can be reliably predicted based on its structure and data from analogous

compounds.

¹H NMR:

~4.5 ppm (s, 2H): A sharp singlet corresponding to the two protons of the benzylic

methylene group (-CH₂Br).

~7.1-7.5 ppm (m, 3H): A complex multiplet region for the three aromatic protons. The

proton ortho to the fluorine and bromine will likely be a triplet or doublet of doublets, while
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the others will also show coupling to the fluorine and adjacent protons.

¹³C NMR:

~30 ppm: Signal for the benzylic carbon (-CH₂Br).

~115-135 ppm: A series of signals for the aromatic carbons. Carbon-fluorine coupling

(¹J_CF, ²J_CF, etc.) is expected, which will be observable as doublets. The carbon directly

attached to fluorine will show the largest coupling constant and a chemical shift around

160 ppm.

Reactivity and Mechanistic Insights
The synthetic utility of 4-Chloro-2-fluorobenzyl bromide is dominated by its reactivity as an

electrophile in nucleophilic substitution reactions, primarily proceeding through an Sₙ2

mechanism.

Sₙ2 Reaction Mechanism
The benzylic carbon is highly susceptible to nucleophilic attack due to the polarizing effect of

the adjacent bromine atom, which is an excellent leaving group. The reaction involves a

backside attack by a nucleophile, leading to the displacement of the bromide ion in a single,

concerted step.

Caption: Generalized Sₙ2 mechanism at the benzylic carbon.

Influence of Aromatic Substituents
Electronic Effects: The ortho-fluorine and para-chlorine atoms are electron-withdrawing,

which slightly increases the electrophilicity of the benzylic carbon, potentially accelerating the

Sₙ2 reaction rate compared to an unsubstituted benzyl bromide.

Steric Hindrance: The ortho-fluorine atom is relatively small and poses minimal steric

hindrance to the incoming nucleophile, ensuring that the Sₙ2 pathway remains highly

favorable.

This predictable reactivity allows for the facile synthesis of a wide range of derivatives by

reacting 4-Chloro-2-fluorobenzyl bromide with various nucleophiles, including amines,
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alcohols, thiols, and carbanions.

Applications in Drug Discovery and Development
The 4-chloro-2-fluorobenzyl moiety is a valuable pharmacophore found in various biologically

active molecules. This reagent serves as a direct precursor for incorporating this group.

Role as a Key Building Block
This compound is listed as a potential reagent in the synthesis of inhibitors for Stearoyl-CoA

desaturase 1 (SCD1). SCD1 is an enzyme implicated in metabolic diseases, including obesity

and diabetes, making its inhibitors a subject of intense research interest. The ability to readily

introduce the substituted benzyl group allows for rapid library synthesis and structure-activity

relationship (SAR) studies to optimize inhibitor potency and selectivity.

General Protocol for N-Alkylation
A common application in medicinal chemistry is the N-alkylation of a primary or secondary

amine, a key step in the synthesis of many pharmaceutical agents.

Setup: Dissolve the amine starting material (1.0 eq.) in a polar aprotic solvent such as N,N-

dimethylformamide (DMF) or acetonitrile.

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or

diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to deprotonate the amine.

Electrophile Addition: Add 4-Chloro-2-fluorobenzyl bromide (1.0-1.2 eq.) to the

suspension.

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until

the reaction is complete (monitored by TLC or LC-MS).

Workup and Purification: Quench the reaction with water and extract the product with an

organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over

Na₂SO₄, and concentrate. Purify the crude product via column chromatography or

recrystallization.
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Conclusion
4-Chloro-2-fluorobenzyl bromide is a highly valuable and versatile reagent for drug discovery

and synthetic chemistry. Its well-defined reactivity, centered on the Sₙ2 displacement of its

benzylic bromide, provides a reliable method for introducing the electronically and sterically

distinct 4-chloro-2-fluorobenzyl group. A thorough understanding of its properties, synthesis,

and handling protocols, as outlined in this guide, enables researchers to leverage its full

potential in the efficient construction of novel and complex molecules with significant biological

and material applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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